2-(Pyrimidin-2-yl)ethanol
Overview
Description
2-(Pyrimidin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(Pyrimidin-2-yl)ethanol, also known as 2-Pyrimidineethanol, is a compound that has been found to exhibit a wide range of pharmacological activities It’s known that pyrimidine derivatives have been associated with diverse biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .
Mode of Action
It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes and proteins within the cell . For example, some pyrimidine derivatives are known to inhibit prostaglandin synthesis, a key process in inflammation, by targeting the enzyme cyclooxygenase (COX) .
Biochemical Pathways
Given the wide range of biological activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected . For example, the anti-inflammatory action of some pyrimidine derivatives is linked to the inhibition of prostaglandin synthesis, a key biochemical pathway in inflammation .
Result of Action
Some pyrimidine derivatives have been found to exhibit significant anti-inflammatory activities, potentially through the inhibition of prostaglandin synthesis . Additionally, some compounds have shown moderate cytotoxic and antitubercular activities .
Properties
IUPAC Name |
2-pyrimidin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWCGLAEFPUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626163 | |
Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114072-02-5 | |
Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length in bis(2-(pyrimidin-2-yl)ethoxy)alkanes influence their antioxidant activity?
A1: Research indicates that the length of the alkyl chain attached to the oxygen in bis(2-(pyrimidin-2-yl)ethoxy)alkanes significantly impacts their antioxidant capabilities. Specifically, compounds with ethyl and butyl fragments linked to the oxygen, such as 5b and 5d in the study, demonstrated increased antioxidant activity across various in vitro assays. [] This suggests that these alkyl groups may enhance the interaction of the compounds with free radicals, leading to more effective neutralization. Further research could explore the optimal chain length for maximal antioxidant potency and investigate the underlying mechanisms of action.
Q2: What are the potential applications of 2-(pyrimidin-2-yl)ethanol derivatives beyond their antioxidant properties?
A2: While the provided research focuses on the antioxidant activity of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, the pyrimidine nucleus, a core component of this compound, is known for its presence in essential biomolecules like nucleic acids and vitamins. [] This structural feature suggests potential applications in various fields. For instance, exploring this compound as a building block for:
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